molecular formula C8H16N2O2 B13296668 (2S)-2-Amino-3-(1-methylpyrrolidin-2-yl)propanoic acid

(2S)-2-Amino-3-(1-methylpyrrolidin-2-yl)propanoic acid

Cat. No.: B13296668
M. Wt: 172.22 g/mol
InChI Key: BKRBHBJBIWHKNK-MLWJPKLSSA-N
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Description

(2S)-2-Amino-3-(1-methylpyrrolidin-2-yl)propanoic acid is a chiral amino acid derivative It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to the alpha carbon of the amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-(1-methylpyrrolidin-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. This process typically includes the formation of a pyrrolidine ring through intramolecular cyclization reactions . Another approach involves the oxidation of pyrrolidine derivatives, which can be achieved using various oxidizing agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, the use of microwave-assisted organic synthesis (MAOS) has been shown to enhance synthetic efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(1-methylpyrrolidin-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles or electrophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols .

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

(2S)-2-amino-3-(1-methylpyrrolidin-2-yl)propanoic acid

InChI

InChI=1S/C8H16N2O2/c1-10-4-2-3-6(10)5-7(9)8(11)12/h6-7H,2-5,9H2,1H3,(H,11,12)/t6?,7-/m0/s1

InChI Key

BKRBHBJBIWHKNK-MLWJPKLSSA-N

Isomeric SMILES

CN1CCCC1C[C@@H](C(=O)O)N

Canonical SMILES

CN1CCCC1CC(C(=O)O)N

Origin of Product

United States

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